Product packaging for DMNPE-caged ATP diammonium salt(Cat. No.:)

DMNPE-caged ATP diammonium salt

Cat. No.: B1191920
M. Wt: 750.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Spatiotemporal Control in Cellular and Molecular Investigations

The ability to control events in both space and time, known as spatiotemporal control, is crucial for understanding the dynamic processes within living cells. researchgate.net Many cellular functions are governed by the rapid and localized release of signaling molecules. nih.gov Caged compounds provide a powerful tool to mimic this by allowing the release of a specific molecule at a precise location within a cell or tissue and at a chosen moment. researchgate.netresearchgate.net This level of control is essential for dissecting complex signaling pathways and understanding how cells respond to their environment. nih.gov

Historical Context of Caged Compounds and ATP in Biological Systems

The concept of "caged" compounds emerged in the late 1970s with the development of caged ATP. nih.govalmerja.com Adenosine (B11128) triphosphate (ATP) is a fundamental molecule that serves as the primary energy currency for cells, powering a vast array of biochemical reactions. nih.govacs.orgbritannica.combyjus.com The first caged ATP was synthesized to enable the rapid and controlled release of ATP at specific sites within a biological system, initiated by a pulse of light. almerja.com This innovation opened the door to studying the kinetics of ATP-dependent processes, such as muscle contraction and ion transport, in unprecedented detail. nih.govalmerja.com The initial synthesis of caged ATP involved coupling a photolabile group, 1-(ortho-nitrophenyl)-ethyl (NPE), to adenosine diphosphate (B83284) (ADP). nih.gov

Overview of DMNPE-Caged ATP Diammonium Salt as a Research Tool

This compound is a specific type of caged ATP that utilizes the 1-(4,5-dimethoxy-2-nitrophenyl)ethyl (DMNPE) caging group. fishersci.atnih.gov In this molecule, the terminal phosphate (B84403) of ATP is chemically modified with the DMNPE group, rendering it biologically inactive. fishersci.at Upon illumination with UV light, the DMNPE group is cleaved, releasing active ATP in a highly localized manner. fishersci.at The DMNPE caging group offers the advantage of absorbing light more efficiently at around 360 nm compared to other caging groups like CNB and NPE, although its photolysis rates and quantum yields are generally lower. fishersci.at This compound has proven to be a valuable tool in various research applications, including studies on oocyte activation and development. nih.gov

Detailed Research Findings

PropertyValueSource
Chemical Name Adenosine 5'-triphosphate P"-[1-(4,5-dimethoxy-2-nitrophenyl)ethyl] ester diammonium salt tocris.com
Molecular Formula C20H27N6O17P3.2NH3 rndsystems.com
Molecular Weight 750.44 g/mol tocris.comrndsystems.comtargetmol.combio-techne.com
Purity ≥98% tocris.comrndsystems.com
Quantum Yield 0.07 tocris.comrndsystems.combio-techne.com
Solubility Soluble to 100 mM in water and to 50 mM in DMSO rndsystems.com
Storage Store at -20°C rndsystems.com

Properties

Molecular Formula

C20H27N6O17P3.2NH3

Molecular Weight

750.44

SMILES

CC(OP(O)(OP(O)(OP(O)(OC[C@@](O1)([H])[C@@](O)([H])[C@@](O)([H])[C@@]1([H])N2C=NC(C2=NC=N3)=C3N)=O)=O)=O)([H])C4=CC(OC)=C(OC)C=C4N(=O)=O.N.N

Synonyms

Adenosine 5/'-triphosphate P

Origin of Product

United States

Methodological Frameworks for Utilizing Dmnpe Caged Atp Diammonium Salt in Experimental Systems

Light Delivery Systems for Controlled Photolysis

The photolysis of DMNPE-caged ATP is initiated by near-UV light, which cleaves the bond between the DMNPE (4,5-dimethoxy-2-nitrobenzyl) caging group and the ATP molecule. The choice of light source is critical as it determines the efficiency, speed, and spatial resolution of ATP release.

Ultraviolet Light Emitting Diodes (UV LEDs) have emerged as a practical and cost-effective light source for uncaging experiments. They offer stable output, long lifetimes, and the ability to be switched on and off rapidly.

Wavelength and Power : High-radiance UV LEDs with peak wavelengths around 365 nm are commonly used for photolysis. nih.gov For instance, a system providing 20 mW of UV light at the end of a fiber optic bundle has been successfully used to uncage ATP derivatives. nih.gov

Application : UV LEDs can be coupled to microscopes or fiber optics, the latter allowing for direct illumination within specific experimental apparatuses, such as inside a patch pipette. researchgate.net This approach is beneficial for localizing the uncaging event close to the target cell or subcellular structure.

Efficiency Considerations : While effective, the uncaging process with LEDs can be relatively slow and incomplete, particularly at high concentrations of the caged compound due to competing light absorption by the released caging group. nih.gov The efficiency is sufficient for a range of applications, but achieving very rapid, high-concentration jumps of ATP may require more powerful light sources. nih.gov

For experiments demanding high temporal and spatial precision, laser-based systems are the preferred method for photolysis.

Types of Lasers : A variety of lasers are employed for uncaging, including continuous wave lasers like Argon-ion (Ar-ion) lasers (providing lines around 364 nm) and Ar-Kr lasers (354–363 nm), as well as pulsed lasers such as frequency-doubled ruby (347 nm) or frequency-tripled Nd:YAG lasers. instras.comnih.govutdallas.eduinstras.com Xenon flash lamps also serve as an intense, broad-spectrum UV source for rapid, wide-field photolysis. utdallas.edunih.gov

Advantages : Lasers offer highly focused beams that can be precisely targeted, enabling subcellular uncaging. nih.gov Pulsed lasers can deliver high-energy light in very short durations (nanoseconds to milliseconds), leading to rapid and efficient photolysis. nih.govutdallas.edu It has been demonstrated that laser illumination setups delivering several watts of radiant flux can release submillimolar concentrations of caged compounds within seconds. nih.gov

Quantitative Release : The amount of ATP released is directly proportional to the laser energy, allowing for graded concentration jumps by modulating the light intensity or duration of exposure. instras.com For example, a 25 mJ pulse from a frequency-doubled ruby laser can generate 500 µM of ATP from a 2.5 mM solution of caged ATP. instras.com The photorelease quantum yield for DMNPE-caged ATP, a measure of the efficiency of photolysis, has been reported to be around 7% at 347 nm. instras.comresearchgate.net

Light SourceTypical Wavelength(s)Key FeaturesPrimary Application
UV LED~365 nmCost-effective, stable output, rapid switchingGeneral uncaging, fiber-optic delivery
Argon-ion Laser~364 nmContinuous wave, high powerConfocal microscopy, precise spatial targeting
Frequency-Doubled Ruby Laser347 nmPulsed (ns), high energy per pulseRapid concentration jumps, kinetic studies
Xenon Flash LampBroad UV spectrumHigh-intensity brief flashesWide-field, simultaneous uncaging over a large area

Integration with Advanced Imaging Techniques

Combining the photolysis of DMNPE-caged ATP with high-resolution microscopy allows researchers to visualize the cellular or subcellular consequences of ATP release in real-time.

Confocal microscopy is an invaluable tool for uncaging experiments because its inherent optical sectioning capability allows for the precise targeting of light to a specific focal plane.

Targeted Illumination : By using the laser of a confocal scanning microscope (e.g., a 405 nm laser or a UV Ar-ion laser), photolysis can be restricted to a small, defined area, such as a single cell or even a specific part of a cell's dendritic tree. instras.comnih.govbiologists.com For example, researchers have successfully illuminated circular regions with diameters of 10-40 µm to study localized ATP effects. instras.combiologists.com

Real-time Monitoring : This technique is often paired with fluorescent indicators, such as the calcium indicator R-GECO1, to simultaneously monitor the downstream effects of the released ATP, like changes in intracellular calcium concentration. biologists.com The combination allows for a direct correlation between the site of ATP release and the observed physiological response.

Two-photon excitation (2PE) microscopy offers significant advantages over traditional one-photon confocal microscopy for uncaging applications, particularly in scattering tissue.

Principle of 2PE : In 2PE, a fluorophore (or in this case, a photolabile cage) is excited by the near-simultaneous absorption of two lower-energy photons, typically in the infrared range. nih.gov Because the probability of this simultaneous absorption is high only at the focal point of the laser, excitation is intrinsically confined to a femtoliter-sized volume. nih.gov

Key Advantages :

Sub-Cellular Resolution : The inherent three-dimensional confinement of 2PE allows for uncaging with extremely high spatial resolution, enabling the release of ATP in subcellular compartments like individual dendritic spines.

Deep Tissue Activation : The use of longer-wavelength infrared light results in less scattering and absorption by tissue, permitting effective uncaging at greater depths within intact biological samples compared to UV light. nih.gov

Reduced Phototoxicity : Confining the excitation to the focal volume minimizes photodamage to the surrounding tissue.

This technique provides unparalleled capabilities for three-dimensional, spatially resolved photochemistry, making it a powerful tool for mapping the distribution and function of ATP receptors in complex tissues. nih.gov

Combination with Electrophysiological Recording Techniques (e.g., Patch-Clamp)

The integration of DMNPE-caged ATP photolysis with electrophysiological methods, such as patch-clamp recording, provides a powerful means to study the direct effects of ATP on ion channels and neuronal network activity. nih.govnih.gov

Methodology : In a typical experiment, a patch pipette is used to achieve a whole-cell recording from a target neuron. utdallas.edunih.gov The DMNPE-caged ATP is added to the bath solution and allowed to diffuse throughout the tissue. nih.gov A flash of UV light from a laser or flash lamp is then directed to a specific area, such as the glomerulus innervated by the recorded cell's dendrite. nih.gov

Controlled Environment : The caged compound can be pre-equilibrated with the tissue in its inactive form, bypassing issues like receptor desensitization that can occur with slower methods of agonist application. utdallas.edu The whole-cell patch-clamp configuration also allows for the introduction of caged compounds directly into the cell's interior, enabling the study of intracellular ATP-dependent processes. utdallas.edu

TechniquePrimary AdvantageTypical Experimental Question
Confocal Microscopy + UncagingSpatially restricted release in 2D (focal plane)What is the effect of ATP release on calcium dynamics in a specific group of cells?
Two-Photon Excitation + UncagingSub-cellular resolution in 3D; deep tissue penetrationHow does ATP affect a single dendritic spine's activity in an intact brain slice?
Patch-Clamp + UncagingDirect correlation of ATP release with cellular electrical activityDoes ATP directly activate ion channels or modulate synaptic transmission at a specific neuron?

Strategies for Managing Baseline ATP and Uncaging Artifacts

The utility of DMNPE-caged ATP diammonium salt in probing cellular and molecular processes is contingent upon the precise and controlled release of ATP. However, two significant technical challenges can confound experimental outcomes: the presence of contaminating or baseline ATP in the biological preparation and the generation of artifacts, such as proton release, during the uncaging process. Effective management of these issues is critical for the unambiguous interpretation of data.

Enzymatic Scavenging of Pre-existing ATP (e.g., Apyrase Treatment)

To ensure that the observed biological effects are solely attributable to the photoreleased ATP, it is imperative to eliminate any pre-existing or contaminating ATP from the experimental system. A common and effective strategy is the enzymatic degradation of baseline ATP using apyrase.

Apyrase (also known as ATP-diphosphohydrolase) is an enzyme that catalyzes the sequential hydrolysis of ATP to adenosine (B11128) diphosphate (B83284) (ADP) and subsequently to adenosine monophosphate (AMP), with the release of inorganic phosphate (B84403) (Pi) at each step. nih.gov This action effectively "scavenges" free ATP and ADP from the solution, reducing their concentrations to negligible levels prior to the photolytic release of ATP from its caged form. nih.gov

The general mechanism can be summarized as follows:

ATP Hydrolysis: ATP → ADP + Pi

ADP Hydrolysis: ADP → AMP + Pi

This enzymatic approach is highly specific and efficient. In practice, apyrase is added to the experimental buffer for a sufficient incubation period to allow for the complete hydrolysis of any contaminating nucleotides. The enzyme is active over a range of physiological pH and temperature conditions, making it suitable for a wide variety of biological preparations. sigmaaldrich.com One advanced technique involves immobilizing apyrase on paramagnetic beads, which allows for the convenient control and removal of the enzyme from the assay mixture using an external magnet, thereby preventing any potential interference from the enzyme itself during the subsequent experiment. nih.gov

EnzymeSubstratesProductsApplication in Caged ATP Experiments
Apyrase (EC 3.6.1.5)ATP, ADPAMP, Inorganic Phosphate (Pi)Removal of baseline/contaminating ATP and ADP prior to photolysis to ensure that the observed response is due only to uncaged ATP. nih.gov

Buffering Strategies for Proton Release During Photolysis

A significant artifact of the uncaging process for many nitrophenyl-based caged compounds, including DMNPE-caged ATP, is the release of a proton (H+) for each molecule of the bioactive substance liberated. utdallas.edunih.gov The photochemical reaction that cleaves the caging group results in the formation of a nitroso-ketone byproduct and the release of a proton, which can cause a transient, localized acidification of the experimental medium.

This change in pH can, by itself, have significant biological effects, potentially leading to the misinterpretation of experimental results. For example, pH fluctuations can alter the activity of ion channels, enzymes, and other proteins, confounding the specific effects of the released ATP.

The primary strategy to mitigate this artifact is the inclusion of a high-capacity biological buffer in the experimental solution. utdallas.edu Buffers with a pKa value near the desired physiological pH (typically 7.2-7.4) are chosen to effectively absorb the released protons and maintain a stable pH environment during photolysis. The required buffer concentration depends on the amount of caged compound to be photolyzed and the quantum yield of the uncaging reaction.

Interestingly, the products of ATP hydrolysis themselves can contribute to pH buffering. The hydrolysis of ATP to AMP and inorganic phosphate generates protons and phosphate groups that can form a pH buffer system with a pKa around 7.2. plos.org While this is a feature of ATP metabolism in biological systems, it underscores the importance of considering all sources of pH change and buffering capacity in the experimental design. plos.org

Artifact of PhotolysisOriginPotential Confounding EffectMitigation Strategy
Proton (H+) ReleaseCleavage of the DMNPE caging group releases one proton per molecule of ATP. utdallas.edunih.govLocalized acidification, which can alter protein function and cellular activity independently of ATP.Inclusion of a high concentration of a suitable biological buffer (e.g., HEPES, MOPS) to absorb released protons and stabilize pH. utdallas.edu

Applications of Dmnpe Caged Atp Diammonium Salt in Investigating Cellular and Molecular Processes

Studies in Purinergic Signaling Pathways

Purinergic signaling involves a complex network of receptors and enzymes that are activated by extracellular nucleotides like ATP. tocris.com DMNPE-caged ATP has been instrumental in dissecting the roles of various purinergic receptors in this signaling cascade.

P2X receptors are ligand-gated ion channels that open in response to extracellular ATP. The rapid activation kinetics of these receptors can be challenging to study using traditional methods of agonist application. Flash photolysis of DMNPE-caged ATP circumvents these limitations by providing nearly instantaneous and uniform delivery of ATP to the cell surface. tandfonline.com

This technique has been successfully employed to investigate the properties of specific P2X receptor subtypes.

P2X3 Receptors: In studies of P2X3 receptors expressed in HEK293 cells, UV flash-liberation of ATP from DMNPE-caged ATP elicited fast inward currents, allowing for a quantitative analysis of the receptor's rapid activation kinetics. tandfonline.com

P2X2 Receptors: Similarly, photostimulation of DMNPE-caged ATP has been used to rapidly activate P2X2 receptors expressed heterologously in hippocampal neurons, inducing membrane potentials in a time-dependent fashion. nih.govresearchgate.net

The ability to precisely control ATP release has been crucial for assessing the fast activation and desensitization properties of these ion channels. tandfonline.com

Receptor StudiedCell TypeMethodKey Finding
P2X3 HEK293 CellsFlash photolysis of DMNPE-caged ATPEnabled quantitative analysis of fast activation kinetics (e.g., inward currents). tandfonline.com
P2X2 Hippocampal NeuronsPhotostimulation of DMNPE-caged ATPDemonstrated rapid receptor activation and evoked time-dependent membrane potentials. nih.govresearchgate.net

P2Y receptors are G-protein-coupled receptors that are also activated by extracellular nucleotides. Unlike the ionotropic P2X receptors, P2Y receptors mediate their effects through second messenger signaling cascades. DMNPE-caged ATP has been pivotal in clarifying the function of these receptors, particularly the P2Y1 subtype.

In a key study using acute mouse brain slices of the olfactory bulb, researchers used photolysis of caged ATP to investigate neuronal responses. nih.gov While ATP was known to activate P2Y1 receptors on glial cells, its effect on neurons in this brain region was unclear. nih.gov The rapid release of ATP from its caged form demonstrated that activation of P2Y1 receptors leads to a significant increase in neuronal network activity. nih.govnih.gov This effect was inhibited by the specific P2Y1 receptor antagonist, MRS 2179, confirming the receptor's role. nih.govnih.gov

ATP is not only the primary intracellular energy currency but also a critical extracellular messenger that controls a wide array of physiological processes. nih.gov The use of DMNPE-caged ATP allows researchers to mimic the rapid, localized release of ATP that occurs physiologically, such as from nerve terminals, thereby helping to elucidate its function as a signaling molecule. nih.gov

The aforementioned study in the olfactory bulb provides a clear example. nih.govnih.gov By using photolysis of caged ATP, it was demonstrated that ATP released from sensory axons acts on P2Y1 receptors to stimulate neuronal network activity, leading to depolarization and calcium transients in the dendrites of mitral cells. nih.gov This research provided the first evidence that, in addition to its known effects on glial cells, extracellular ATP directly affects neuronal performance in this brain region, solidifying its role as a potent neurotransmitter and neuromodulator. nih.gov

Research in Neurobiology and Synaptic Transmission

The precise control afforded by DMNPE-caged ATP is particularly advantageous in neurobiology, where signaling events often occur on a millisecond timescale and in spatially restricted areas like synapses.

Neuromodulation refers to the process by which neurotransmitters alter the excitability and synaptic properties of neurons. Photorelease of ATP from DMNPE-caged ATP has proven to be an effective method for probing these modulatory effects.

Research AreaModel SystemTechniqueFinding
Purinergic Neuromodulation Olfactory Bulb SlicesPhotolysis of caged ATPActivation of P2Y1 receptors increases synaptic inputs and network activity. nih.govnih.gov
Neuronal Excitability Hippocampal NeuronsPhotostimulation of DMNPE-caged ATPRapid activation of P2X2 receptors evokes membrane potentials. nih.govresearchgate.net

The ability to study the immediate response of a neuron to receptor activation is critical for understanding synaptic transmission. DMNPE-caged ATP enables the rapid and targeted activation of specific purinergic receptors on neurons.

P2Y1 Receptors (P2Y1Rs): In mitral cells of the olfactory bulb, the fast activation of P2Y1Rs was achieved using photolysis of NPE-caged ATP (a related caged compound), leading to an increase in synaptic activity. nih.gov This experiment was crucial for understanding the physiological role of P2Y1Rs in the central nervous system. nih.govresearchgate.net The study demonstrated that this receptor is a key player in mediating the effects of extracellular ATP on neuronal networks. nih.gov

P2X2 Receptors (P2X2Rs): In cultured hippocampal neurons, DMNPE-caged ATP was used to achieve quick activation of heterologously expressed P2X2Rs. nih.govresearchgate.net This rapid stimulation allowed researchers to observe the immediate electrophysiological response of the neurons to the influx of cations through the receptor channel. nih.gov

Analysis of Olfactory Transduction Mechanisms

DMNPE-caged ATP diammonium salt serves as a critical tool for dissecting the complex signaling pathways involved in olfaction. The sense of smell is initiated when odorants bind to G protein-coupled receptors (GPCRs) on olfactory sensory neurons (OSNs), triggering a cascade that involves the production of cyclic adenosine (B11128) monophosphate (cAMP) and the opening of cyclic nucleotide-gated (CNG) ion channels. nih.gov However, beyond this primary pathway, neuromodulators like ATP play a significant role in shaping the response of the olfactory system.

Researchers utilize DMNPE-caged ATP to investigate the effects of purinergic signaling on olfactory circuits. By applying the inert, caged compound to olfactory tissue, such as the olfactory bulb, ATP can be released at precise moments using a flash of UV light. This technique of "photoapplication" allows for the study of how ATP influences neuronal network activity. Studies have shown that ATP released in the olfactory bulb can increase synaptic inputs and lead to the excitation of key output neurons, including mitral and tufted cells. frontiersin.org The rapid and localized release of ATP from DMNPE-caged ATP is instrumental in mapping the temporal and spatial dynamics of purinergic modulation in the olfactory system, helping to elucidate how ATP contributes to processing and transmitting smell information. frontiersin.org

Mechanistic Studies in Muscle Physiology and Contraction

Investigation of Skeletal Muscle Fiber Contraction and Relaxation Kinetics

The study of muscle mechanics relies on understanding the rapid molecular events that follow the introduction of ATP. DMNPE-caged ATP and similar photolabile precursors are invaluable for initiating muscle contraction and relaxation with high temporal resolution. In experiments using permeabilized muscle fibers (where the cell membrane is made permeable to allow controlled access to the cell's interior), researchers can induce a state of rigor, where myosin heads are tightly bound to actin filaments in the absence of ATP.

The subsequent rapid photorelease of ATP from a caged compound allows for the precise measurement of the kinetics of relaxation. nih.gov This process is complex, and its rate can be influenced by the concentration of released ATP as well as the presence of other molecules like ADP and inorganic phosphate (B84403) (Pi). nih.gov By controlling the exact moment ATP is made available, scientists can dissect the individual steps of the cross-bridge cycle, from the detachment of myosin heads to the full relaxation of the fiber. oregonstate.education This methodology has been crucial in developing and refining models of muscle function, providing insights into how tension decays and the role cooperative interactions involving ADP-containing myosin heads play in the relaxation process. nih.gov

ParameterConditionObservationSource
Relaxation Rate ATP released > 0.7 mMFaster relaxation with DMB-caged ATP vs. NPE-caged ATP nih.gov
Tension Decay ADP absentMonotonic decay after ATP photorelease nih.gov
Tension Decay ADP presentMore complex decay, tension may pass through a maximum nih.gov

Dissecting Actomyosin Dynamics and Molecular Motors (e.g., Kinesin)

DMNPE-caged ATP is instrumental in single-molecule studies of molecular motors like kinesin, which convert the chemical energy from ATP hydrolysis into mechanical work. nih.gov To understand how these motors function, it is essential to link the chemical steps of the ATPase cycle (ATP binding, hydrolysis, product release) to the mechanical events of force generation and movement. nih.gov

In a typical experiment, a kinesin-coated bead is held in an optical trap and brought into contact with a microtubule. In the absence of ATP, a rigor complex is formed. A UV laser flash then photolyzes the DMNPE-caged ATP, releasing a known concentration of ATP and initiating the motor's action. nih.gov By tracking the bead's movement with high precision, researchers can measure the time lag between ATP release and the onset of force generation. Such studies have revealed that the kinetics of force generation consist of a two-step reaction: an initial ATP binding step followed by a force-generating conformational change. nih.gov This technique has provided precise kinetic data, demonstrating that the lag time for force development is highly dependent on the concentration of photoreleased ATP. nih.gov

Table 1: Kinetics of Force Generation by a Single Kinesin Molecule After Photorelease of Caged ATP

Released ATP Concentration (μM) Average Time to Force Generation (ms) Apparent Second-Order Rate Constant of ATP Binding (μM⁻¹·s⁻¹) Rate of Force Generation (s⁻¹)
450 31 0.7 45
90 45 0.7 45
18 79 0.7 45

Data derived from experiments using laser photolysis of caged ATP to activate single kinesin molecules. nih.gov

Research on ATPases and Ion Transport Mechanisms (e.g., Na+/K+-ATPase, ADP/ATP Carrier)

P-type ATPases, such as the Na+/K+-ATPase (sodium pump), are vital membrane proteins that establish and maintain ion gradients across cell membranes by hydrolyzing ATP. nih.govmdpi.com The function of these pumps involves a series of conformational changes and reaction steps, known as the Post-Albers cycle, which includes ion binding, occlusion, transport, and release. nih.gov

The use of DMNPE-caged ATP allows for the precise initiation of the pumping cycle. By loading cells or membrane preparations with caged ATP and then releasing the ATP with a flash of light, researchers can study the pre-steady-state kinetics of ion transport and the associated conformational changes in the ATPase. This method provides a way to synchronize a population of pumps, allowing for the measurement of transient currents or spectroscopic signals associated with specific steps in the transport cycle. This is crucial for understanding how the energy from ATP hydrolysis is coupled to the movement of ions against their concentration gradients, a fundamental process in cell physiology. nih.govmdpi.com

Contributions to Cell Signaling and Developmental Biology

Calcium Oscillations and Oocyte Activation Studies

The activation of an oocyte upon fertilization is a fundamental process in developmental biology, initiated by a series of oscillations in the intracellular calcium concentration. nih.govnih.gov These calcium signals are critical for triggering the events that lead to the initiation of cell division and embryogenesis. nih.gov ATP plays a significant role in this process, influencing the frequency and duration of these calcium oscillations and correlating with the developmental competence of the oocyte. publish.csiro.aumdpi.com

DMNPE-caged ATP has been used as an exogenous source of ATP to investigate its impact on oocyte activation and subsequent development. Because DMNPE-caged ATP is cell-permeable, it can be introduced into oocytes without invasive microinjection. publish.csiro.au Studies on bovine oocytes have shown that photoreleasing specific concentrations of ATP prior to parthenogenetic activation can significantly influence development. A dose-dependent increase in blastocyst formation was observed, suggesting that supplementing the oocyte's energy reserves can enhance its developmental potential. publish.csiro.au This research highlights the critical role of ATP in the earliest stages of life and demonstrates the utility of DMNPE-caged ATP in exploring and potentially improving outcomes in assisted reproductive technologies. publish.csiro.aufrontiersin.org

Table 2: Effect of Photoreleased DMNPE-caged ATP on Parthenogenetically Activated Bovine Oocytes

Concentration of Photoreleased ATP (µM) Blastocyst Development Rate Observation
0 (Control) Baseline -
50 Increased Dose-dependent increase
100 Increased Dose-dependent increase
500 Increased Dose-dependent increase
1000 Increased Dose-dependent increase
2000 No Cleavage High concentrations were inhibitory
5000 No Cleavage High concentrations were inhibitory

Data from a study investigating the effect of exogenous ATP on in vitro-matured bovine oocytes. publish.csiro.au

Real-Time Analysis of ATP-Dependent Cellular Responses

The ability to initiate ATP-dependent events with a pulse of light has revolutionized the study of cellular responses that occur on rapid timescales. The flash photolysis of DMNPE-caged ATP allows researchers to bypass the limitations of traditional methods for introducing ATP, such as microinjection or perfusion, which are often too slow to capture the initial kinetics of a response.

One significant application is in the real-time assessment of extracellular ATP (eATP) signaling. While traditional methods for measuring eATP can be cumbersome, requiring supernatant sampling and time-course experiments, the use of caged ATP provides a more direct approach to understanding how cells respond to sudden increases in extracellular ATP. fishersci.de By releasing ATP in the immediate vicinity of cells, researchers can monitor downstream events such as ion channel activation, changes in intracellular calcium concentration, and the initiation of signaling cascades in real time.

The photolysis of caged ATP has been instrumental in studying the kinetics of muscle contraction. In studies of smooth and skeletal muscle fibers, laser flash photolysis of caged ATP has been used to initiate isometric force development from a state of rigor. instras.com This technique has allowed for the detailed examination of the time course of force generation, revealing differences in the contractile machinery and regulatory systems between different muscle types. instras.com

Enzyme Kinetics and Reaction Mechanism Elucidation

DMNPE-caged ATP is a powerful tool for studying the kinetics of ATP-dependent enzymes. The rapid and controlled release of ATP via flash photolysis allows for the initiation of enzymatic reactions on a millisecond timescale, enabling the measurement of pre-steady-state kinetics that are often missed with conventional mixing techniques. utdallas.edunih.gov

The photolysis of caged ATP follows a series of reactions, with the rate-limiting step being the breakdown of an intermediate to form ATP. The rate of ATP formation is dependent on the hydrogen ion concentration. tocris.com For instance, at pH 6.0, 50% of the ATP can be released within 0.3 milliseconds, providing a rapid jump in substrate concentration. tocris.com This rapid release is crucial for studying enzymes with fast catalytic cycles.

A key advantage of using caged compounds is the ability to study reactions at sites that are not easily accessible by other means. utdallas.edunih.gov For example, in the study of motor proteins like kinesin, laser photolysis of caged ATP has been used to measure the time to force generation by single molecules, providing insights into the elementary steps of the ATPase cycle and its coupling to mechanical work. rndsystems.com

Photochemical Properties of Caged ATP
ParameterValue/CharacteristicSignificance
Quantum Yield (DMNPE-caged ATP)0.07 bio-techne.comnih.govEfficiency of ATP release per absorbed photon.
Rate of ATP ReleasepH-dependent; can be in the sub-millisecond range tocris.comEnables the study of rapid kinetic events.
Photolysis ByproductsProton and a nitroso ketone nih.govPotential for side reactions; can be mitigated with buffers and reducing agents. utdallas.edunih.gov

The combination of DMNPE-caged ATP with time-resolved spectroscopic techniques provides a powerful approach to directly observe the structural dynamics of proteins during their functional cycles. Time-resolved X-ray solution scattering (TR-XSS) is one such technique that allows for the visualization of global conformational changes in proteins in real-time.

By initiating a reaction with the photolysis of caged ATP, researchers can track the subsequent structural transitions of a protein as it binds ATP and proceeds through its catalytic cycle. This method has been successfully applied to study the ATP-driven dimerization of the nucleotide-binding domains (NBDs) of MsbA, a bacterial ABC transporter. bio-techne.com The TR-XSS data revealed the formation of a dimerization-competent conformation followed by the actual dimerization event, providing direct structural information about the reaction intermediates. bio-techne.com This approach offers a significant advantage over techniques that only provide indirect evidence of conformational changes. bio-techne.com

Time-resolved spectroscopy, when coupled with caged ATP, can elucidate the sequence and timing of structural events that are essential for protein function. This allows for a more complete understanding of the relationship between a protein's structure and its biological activity.

Research Findings from Time-Resolved X-ray Scattering with Caged ATP
Protein SystemObservationReference
MsbA Nucleotide-Binding DomainsFormation of a dimerization-competent conformation followed by dimerization upon ATP release. bio-techne.com

Investigations of Membrane Transporters and Ion Channels

DMNPE-caged ATP has proven to be a valuable tool for investigating the function of membrane transporters and ion channels that are directly or indirectly regulated by ATP. The ability to rapidly apply ATP to these membrane proteins allows for the study of their gating kinetics and transport mechanisms with high temporal resolution.

A significant area of application is in the study of P2X and P2Y receptors, which are ATP-gated ion channels and G protein-coupled receptors, respectively. Caged forms of ATP and other nucleotides are useful for studying the rapid neuronal responses mediated by these receptors. tocris.com For example, the DMNPE caging group has been used to block the activity of P2Y receptor agonists, with the activity being recoverable upon irradiation. tocris.com This allows for precise control over receptor activation, facilitating the study of downstream signaling events.

The use of caged ATP has also been instrumental in investigating ATP-sensitive potassium (KATP) channels. nih.gov Flash photolysis of caged ATP in heart cells has been used to study the kinetics of channel inhibition by intracellular ATP. nih.gov These studies have revealed that caged ATP itself can interact with the channel, causing a partial blockade before the photolytic release of ATP. nih.gov This highlights the importance of considering the potential effects of the caged compound itself in experimental design.

Furthermore, the general principle of using caged compounds to control the concentration of signaling molecules has been widely applied to the study of various ligand-gated ion channels. nih.gov The rapid and localized release of agonists from their caged precursors allows for the detailed characterization of channel activation, desensitization, and deactivation kinetics.

Advanced Research Paradigms and Integrative Methodologies

Spatiotemporal Control in Single Cell-like Systems (e.g., Giant Proteoliposomes)

The ability to control the release of ATP in both space and time is a significant advantage of using DMNPE-caged ATP. This compound remains biologically inactive until it is exposed to UV light. fishersci.atinstras.com Upon illumination, the "cage" is cleaved, releasing active ATP in a highly localized manner. fishersci.at This "photorelease" technology allows researchers to initiate ATP-dependent processes at specific locations within a sample and at precise moments in time.

This level of control is particularly valuable in studies involving single cell-like systems, such as giant proteoliposomes. These artificial vesicles, which can be engineered to contain specific proteins and other molecules, serve as simplified models of cells. By incorporating DMNPE-caged ATP into these proteoliposomes, researchers can trigger internal biochemical cascades with a flash of light, mimicking cellular signaling events with high precision. For instance, the controlled release of ATP inside a proteoliposome could be used to study the function of ATP-dependent ion channels or enzymes embedded in the liposome's membrane.

The key to this spatiotemporal control lies in the properties of the DMNPE caging group, which absorbs light efficiently, leading to the rapid release of ATP. fishersci.at This allows for the creation of steep concentration gradients of ATP within a microscopic environment, a feat not achievable by simply adding ATP to the surrounding solution.

Table 1: Properties of DMNPE-caged ATP Relevant to Spatiotemporal Control

Property Description Reference
Photorelease Biologically inactive ATP is released upon UV illumination. fishersci.atinstras.com
Localization ATP release is confined to the area of illumination. fishersci.at
Rapid Release The DMNPE caging group allows for fast cleavage and release of ATP. fishersci.at

Combinatorial Approaches with Other Optogenetic Tools

The utility of DMNPE-caged ATP is further enhanced when used in combination with other optogenetic tools. nih.gov Optogenetics involves the use of light to control the activity of cells, typically by genetically introducing light-sensitive proteins. nih.gov By combining the photorelease of ATP from DMNPE-caged ATP with the light-mediated activation or inhibition of other proteins, researchers can dissect complex biological pathways with unprecedented detail.

For example, an experiment could be designed where one wavelength of light is used to activate a light-sensitive ion channel (an optogenetic tool), while another wavelength is used to release ATP from DMNPE-caged ATP. This would allow for the simultaneous or sequential manipulation of two different cellular inputs, enabling the study of their synergistic or antagonistic effects. This approach is particularly powerful for investigating signaling networks where multiple inputs are integrated to produce a specific cellular response.

The development of caged compounds with different photolytic properties, such as those sensitive to different wavelengths of light, opens up the possibility of orthogonally controlling the release of multiple bioactive molecules. nih.gov This would allow for even more complex experimental designs, where the concentrations of several signaling molecules could be independently manipulated with light.

High-Throughput Screening Methodologies Leveraging Photorelease

High-throughput screening (HTS) is a drug discovery method that allows for the rapid testing of large numbers of chemical compounds for their effects on a specific biological target. nih.gov The photorelease of ATP from DMNPE-caged ATP can be integrated into HTS assays to screen for modulators of ATP-dependent enzymes or receptors.

In such an assay, DMNPE-caged ATP would be added to a multi-well plate containing the biological target (e.g., an enzyme) and a library of test compounds. A flash of UV light would then be used to simultaneously release ATP in all the wells, initiating the biochemical reaction. The activity of the enzyme could then be measured using a variety of detection methods. This approach offers several advantages over traditional HTS methods, including precise control over the timing of the reaction and the ability to work with enzymes that are sensitive to pre-incubation with ATP.

This methodology is applicable to a wide range of ATP-dependent targets and can accelerate the discovery of new drugs for various diseases. nih.gov The ability to initiate the reaction with light provides a clean and efficient way to screen for inhibitors or activators of enzymes that play crucial roles in cellular metabolism, signaling, and other vital processes.

Table 2: Application of DMNPE-caged ATP in High-Throughput Screening

Step Description
1. Preparation Multi-well plates are prepared with the target enzyme, DMNPE-caged ATP, and a library of test compounds.
2. Initiation A flash of UV light is applied to the plate to photorelease ATP in all wells simultaneously.
3. Detection The activity of the enzyme is measured using a suitable detection method (e.g., fluorescence, luminescence).

Challenges and Limitations in Research Applications of Dmnpe Caged Atp Diammonium Salt

Considerations for Phototoxicity and Maintaining Cellular Integrity during Illumination

A primary concern when using DMNPE-caged ATP is the potential for phototoxicity and the subsequent compromise of cellular integrity. The ultraviolet (UV) light required for photolysis can itself be damaging to cells, leading to a range of adverse effects. The byproducts of the photolysis reaction can also be problematic. The cleavage of the caging group from ATP releases not only the desired ATP molecule but also a nitroso-ketone byproduct and a proton. utdallas.edu

The release of protons can cause localized changes in pH, which can be mitigated by using robust buffering systems in the experimental medium. utdallas.edu However, the nitroso byproducts are reactive towards sulfhydryl groups on proteins, which can lead to non-specific protein modification and potential disruption of cellular function. utdallas.edu While derivatizing the benzyl (B1604629) carbon of the caging group, as is done in DMNPE, can reduce the reactivity of these byproducts, the potential for cellular damage remains a critical consideration. utdallas.edu Researchers must carefully control the intensity and duration of UV illumination to minimize these phototoxic effects and perform control experiments to assess the impact of illumination and the photolysis byproducts on cellular health and function.

Non-Uniform Photolysis in Optically Dense or Thick Biological Specimens

Achieving uniform photolysis of DMNPE-caged ATP throughout optically dense or thick biological specimens presents a significant challenge. In preparations such as muscle fibers or large neurons, molecules at the surface can absorb a substantial portion of the incident light, preventing it from penetrating to the center of the specimen. utdallas.edu This "inner filter" effect results in a non-uniform release of ATP, creating a concentration gradient within the sample.

This uneven distribution of photoreleased ATP can lead to misinterpretation of experimental results, as the observed biological response may not accurately reflect the intended ATP concentration. To address this, researchers may need to use thinner preparations, employ two-photon excitation which offers deeper tissue penetration, or mathematically model the light penetration and resulting ATP concentration profile to better understand the experimental conditions.

Potential for Off-Target Effects of Photoproducts

Beyond the direct effects of phototoxicity, the byproducts of DMNPE-caged ATP photolysis can have off-target effects that confound experimental results. The primary photoproduct, besides ATP, is a nitrosoacetophenone derivative. nih.gov These byproducts have the potential to interact with cellular components in unintended ways.

For instance, it has been observed that caged ATP compounds can bind to the ATPase site of actomyosin, competitively inhibiting its activity. nih.gov This suggests that even before photolysis, the caged compound itself is not entirely inert and can influence the system under investigation. Therefore, it is crucial to conduct control experiments using the caged compound without photolysis, as well as experiments to assess the effects of the photolysis byproducts alone, to distinguish the specific effects of the photoreleased ATP from any off-target effects.

Impact of Endogenous Enzyme Activity on Released ATP in Complex Media

Once ATP is released from its DMNPE cage, it becomes susceptible to the activity of endogenous enzymes present in complex biological media. jenabioscience.com Nucleoside-triphosphates can be rapidly converted by various membrane-bound phosphatases into nucleosides, which then act as ligands for different receptors. jenabioscience.com This enzymatic degradation can significantly alter the local concentration of the photoreleased ATP, making it difficult to maintain a stable and known concentration at the target site.

Future Directions and Emerging Research Avenues

Development of Next-Generation Caged ATP Analogs with Enhanced Properties

A primary focus of ongoing research is the development of new caged ATP analogs that overcome some of the limitations of existing compounds like DMNPE-caged ATP. The goal is to create probes with superior photochemical properties and minimal biological interference.

The effectiveness of a caged compound is largely determined by its photolysis quantum yield—the efficiency with which it releases the active molecule upon absorbing a photon—and its absorption spectrum. While DMNPE-caged ATP has been widely used, its quantum yield is relatively modest. Researchers are actively developing next-generation analogs with significantly improved photolysis efficiency.

One promising example is the development of caged ATP analogs based on the [7-(dimethylamino)coumarin-4-yl]methyl (DMACM) caging group. DMACM-caged ATP exhibits a high efficiency of photocleavage at longer wavelengths (334-405 nm) due to a combination of a favorable quantum yield and high absorptivity in this range instras.com. This is advantageous for biological applications as it allows for the use of lower light energy, which can reduce potential photodamage to cells and minimize chromophore bleaching instras.com.

A direct comparison of the photorelease efficiency of NPE-caged ATP, DMNPE-caged ATP, and DMACM-caged ATP at different wavelengths highlights the advancements in this area.

Another approach involves the use of inorganic caging groups, such as ruthenium complexes. These can be excited with visible wavelengths, which offers greater tissue penetration and can lead to less phototoxicity compared to UV light-sensitive compounds utdallas.edu.

A critical consideration in the design of caged compounds is the biological inertness of the photolysis byproducts. Upon uncaging, DMNPE-caged ATP releases ATP, a proton, and a nitroso-ketone byproduct utdallas.edu. While the release of a proton can be mitigated with strong buffering, the nitroso byproduct can be reactive, particularly towards sulfhydryl groups on proteins utdallas.edu.

Ideally, both the caged compound and its photolysis byproducts should not have any pharmacological activity in the biological system being studied utdallas.edu. The reactivity of the nitroso byproduct can be reduced by derivatizing the benzyl (B1604629) carbon of the caging group utdallas.edu. However, a key goal in the development of next-generation caged ATP analogs is the design of caging moieties that produce truly inert photoproducts, thereby eliminating any potential for off-target effects. This would ensure that any observed biological response is solely attributable to the photoreleased ATP.

Expansion of Research Applications in Complex Biological Systems

The application of caged ATP is expanding from single-cell studies to more complex biological systems, such as ex vivo tissue preparations and in vivo animal models. This progression is crucial for understanding the role of ATP signaling in the context of intact neural circuits and whole organisms.

The use of DMACM-caged ATP in mouse brain tissue slices has demonstrated the feasibility of studying ATP-mediated calcium waves in astrocytes within a complex tissue environment instras.com. This ex vivo application allows for the investigation of cellular communication and signaling pathways in a more physiologically relevant context than isolated cell cultures.

For in vivo studies, the brain-penetrant nature of compounds like DMNPE-caged ATP is a significant advantage. This property allows for the systemic administration and subsequent localized uncaging of ATP in the brain of a living animal. While direct in vivo applications of DMNPE-caged ATP for basic research are still an emerging area, the ability to perform real-time imaging of extracellular ATP in the brains of living mice has been demonstrated using fluorescent sensors nih.gov. This sets the stage for future studies combining caged ATP with in vivo imaging to precisely control and monitor ATP dynamics. Furthermore, the use of other caged compounds, such as caged glutamate, has been successfully applied in the neocortex of adult mice in vivo using two-photon uncaging nih.gov. Animal models like the zebrafish, with its optical transparency, also present exciting opportunities for in vivo studies of ATP signaling using photoactivatable probes biocompare.complos.orgnih.gov.

Integration with Automated Experimental Platforms and Computational Modeling

The increasing complexity of biological questions necessitates the use of high-throughput and automated experimental approaches. The integration of caged compounds with these platforms promises to accelerate research and provide more quantitative data.

Automated microscopy systems are being developed for the photomanipulation of photoactivatable proteins in live cells nih.govnih.gov. These systems allow for precise spatiotemporal control of light application, which is essential for uncaging experiments. Combining these automated microscopes with robotic patch-clamping systems, which can achieve multiple consecutive patch-clamp recordings in vivo, would enable high-throughput functional characterization of neurons in response to photoreleased ATP instras.comnih.govnih.gov. The use of caged compounds in conjunction with patch-clamp recordings is a well-established technique for studying ion channel modulation and synaptic transmission nih.govnih.gov.

Computational modeling is another area that will greatly benefit from the integration of caged compound data. Models of ATP diffusion and signaling can simulate the spatiotemporal dynamics of ATP concentration following photorelease nih.gov. These simulations can help in designing experiments and interpreting the results of uncaging studies. For instance, computational models have been used to investigate the link between ATP availability and motor neuron degeneration nih.govelifesciences.org. By incorporating data from experiments using DMNPE-caged ATP and its analogs, these models can be refined to provide a more accurate understanding of the role of ATP in neuronal function and disease. Furthermore, computational models can simulate reaction-diffusion kinetics, providing insights into how photoreleased ATP interacts with its receptors and is subsequently cleared from the extracellular space.

Q & A

Q. What are the critical experimental parameters for optimizing DMNPE-caged ATP photolysis in live-cell assays?

DMNPE-caged ATP requires precise UV light (typically ~350 nm) for uncaging, but its low quantum yield (Qp = 0.07) compared to NPE-caged ATP (Qp = 0.63) demands higher light intensity or prolonged exposure . Researchers should calibrate irradiation time and wavelength using a monochromator to balance efficient uncaging with minimizing phototoxicity. Pre-treatment with apyrase (0.1–1 U/mL) is recommended to eliminate residual ATP contamination in stock solutions, followed by centrifugal filtration to remove the enzyme .

Q. How does DMNPE-caged ATP compare to other caged ATP analogs (e.g., NPE-caged ATP) in kinetic studies?

DMNPE-caged ATP exhibits slower photolysis rates and lower photochemical efficiency due to its 3,4-dimethoxy-2-nitrophenyl group, which reduces UV sensitivity . However, its reduced baseline hydrolysis (e.g., in physiological buffers) makes it preferable for long-term experiments. For rapid ATP release, NPE-caged ATP is superior but may require stricter temperature control to prevent spontaneous hydrolysis .

Q. What protocols ensure stable storage and handling of DMNPE-caged ATP diammonium salt?

Store lyophilized DMNPE-caged ATP at –20°C in desiccated, light-protected vials. Reconstitute in ultrapure water (pH 7.0–7.4) and avoid freeze-thaw cycles. For in vivo use, dissolve in isotonic buffers (e.g., PBS) and confirm concentration via absorbance at 260 nm (ε = 15,400 M<sup>−1</sup>cm<sup>−1</sup> for ATP) after photolytic activation .

Advanced Research Questions

Q. How can researchers address discrepancies in functional quantum yield measurements of DMNPE-caged ATP?

Traditional quantum yield calculations based on absorption changes may underestimate DMNPE-caged ATP due to incomplete adduct photoconversion. Instead, use functional assays (e.g., luciferase activity or ATP-dependent kinase activation) to quantify released ATP. For example, correlating bioluminescence intensity with calibrated ATP standards can yield a functional quantum yield of ≥0.09 .

Q. What structural characterization methods validate DMNPE-caged ATP integrity and adduct formation?

High-resolution HMBC NMR can confirm DMNPE adducts on ATP’s γ-phosphate by detecting <sup>31</sup>P-<sup>1</sup>H coupling shifts. HPLC with UV detection (260 nm for ATP, 350 nm for DMNPE) monitors purity, while MALDI-TOF mass spectrometry verifies molecular weight (expected ~700–750 Da for diammonium salt) .

Q. How do multi-adduct DMNPE modifications on oligonucleotides or proteins affect experimental interpretation?

DMNPE may form multiple adducts on acidic residues (e.g., phosphates or carboxylates), potentially sterically hindering target interactions. Use PAGE or capillary electrophoresis to assess caging efficiency and photolysis completeness. For example, ≥80% caging efficiency is achievable for ODNs, but residual adducts post-photolysis may require normalization in kinetic models .

Q. What strategies mitigate off-target effects when using DMNPE-caged ATP in complex biological systems?

DMNPE’s reactivity with carboxylic acids and thiols necessitates control experiments with uncaged DMNPE (no ATP) to rule out non-specific signaling. Pair with DMNPE-caged luciferin for dual-uncaging assays, using luciferase activity as an internal ATP release reporter . Additionally, employ scavengers like trolox (1–5 mM) to reduce reactive oxygen species generated during UV exposure .

Methodological Challenges and Data Analysis

Q. How should researchers resolve contradictions in ATP release kinetics between theoretical and observed values?

Discrepancies often arise from incomplete photolysis or competing DMNPE side reactions. Validate using a ATPase-coupled assay (e.g., hexokinase/glucose-6-phosphate dehydrogenase system) to measure real-time ATP consumption. Compare results with fluorometric assays (e.g., Magnesium Green™ for Mg<sup>2+</sup>-ATP binding) to cross-verify .

Q. What computational tools model DMNPE-caged ATP photolysis dynamics in heterogeneous cellular environments?

Use finite-element analysis (FEA) software (e.g., COMSOL) to simulate light penetration and ATP diffusion in tissues. Input parameters include tissue opacity, DMNPE extinction coefficients (ε350 ~ 4,200 M<sup>−1</sup>cm<sup>−1</sup>), and ATP diffusion coefficients (D ~ 300 µm<sup>2</sup>/s in cytoplasm) .

Applications in Advanced Systems

Q. Can DMNPE-caged ATP be integrated with CRISPR-dCas9 systems for spatiotemporal control of ATP-dependent chromatin remodeling?

Yes, co-deliver DMNPE-caged ATP and dCas9-effector fusions via lipofection or electroporation. Use localized UV illumination (e.g., two-photon microscopy) to activate ATP-dependent processes (e.g., chromatin helicase activity) in subnuclear regions. Validate via ChIP-seq or ATAC-seq to map remodeling dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DMNPE-caged ATP diammonium salt
Reactant of Route 2
Reactant of Route 2
DMNPE-caged ATP diammonium salt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.